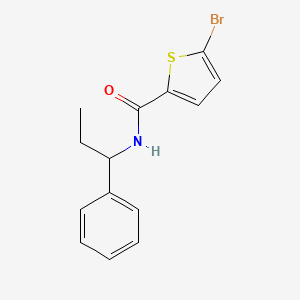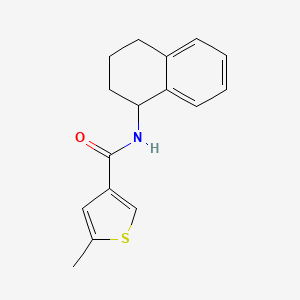METHANONE](/img/structure/B4179604.png)
[4-(4-METHYLBENZYL)PIPERAZINO](2-NITROPHENYL)METHANONE
Overview
Description
1-(4-Methylbenzyl)-4-(2-nitrobenzoyl)piperazine is an organic compound that belongs to the class of piperazines. This compound features a piperazine ring substituted with a 4-methylbenzyl group and a 2-nitrobenzoyl group. Piperazine derivatives are known for their diverse pharmacological properties and are often explored for their potential therapeutic applications.
Preparation Methods
The synthesis of [4-(4-METHYLBENZYL)PIPERAZINO](2-NITROPHENYL)METHANONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration of Benzoyl Chloride: Benzoyl chloride is nitrated using a mixture of concentrated nitric acid and sulfuric acid to produce 2-nitrobenzoyl chloride.
Formation of 4-Methylbenzylpiperazine: 4-Methylbenzyl chloride is reacted with piperazine to form 1-(4-methylbenzyl)piperazine.
Acylation Reaction: The final step involves the acylation of 1-(4-methylbenzyl)piperazine with 2-nitrobenzoyl chloride under basic conditions to yield this compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-(4-Methylbenzyl)-4-(2-nitrobenzoyl)piperazine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the methyl group can be replaced by other functional groups.
Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the formation of carboxylic acids or other oxidized derivatives.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, tin(II) chloride, and strong oxidizing agents like potassium permanganate.
Scientific Research Applications
1-(4-Methylbenzyl)-4-(2-nitrobenzoyl)piperazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Piperazine derivatives are explored for their potential therapeutic effects, including their use as anthelmintics and in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of [4-(4-METHYLBENZYL)PIPERAZINO](2-NITROPHENYL)METHANONE is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its biological activity. For example, if the compound exhibits antimicrobial properties, it may inhibit bacterial enzymes or disrupt cell membrane integrity. Further research is needed to elucidate the precise molecular mechanisms involved.
Comparison with Similar Compounds
1-(4-Methylbenzyl)-4-(2-nitrobenzoyl)piperazine can be compared with other piperazine derivatives, such as:
1-Benzylpiperazine: Known for its stimulant effects and use in recreational drugs.
1-(4-Methylbenzyl)piperazine: Similar structure but lacks the nitrobenzoyl group, leading to different chemical and biological properties.
4-Nitrobenzoylpiperazine:
The uniqueness of [4-(4-METHYLBENZYL)PIPERAZINO](2-NITROPHENYL)METHANONE lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
[4-[(4-methylphenyl)methyl]piperazin-1-yl]-(2-nitrophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-15-6-8-16(9-7-15)14-20-10-12-21(13-11-20)19(23)17-4-2-3-5-18(17)22(24)25/h2-9H,10-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAPOEBZQKWGILG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



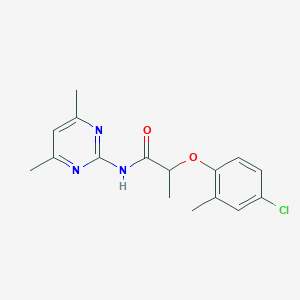
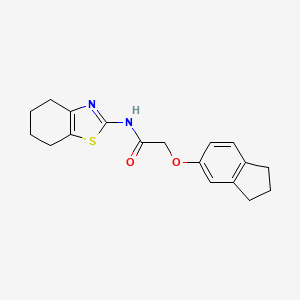
![N-[4-(1-pyrrolidinylcarbonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4179539.png)
![2-(4-chloro-2-methylphenoxy)-N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]acetamide](/img/structure/B4179552.png)
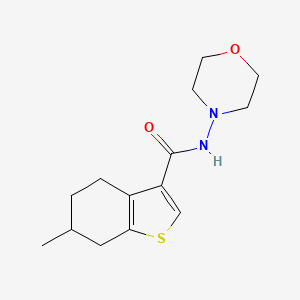
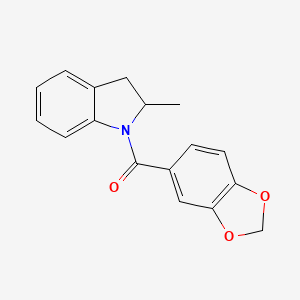
![(5-CHLORO-2-THIENYL)[6-FLUORO-2-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE](/img/structure/B4179579.png)
![2,6-difluoro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B4179581.png)
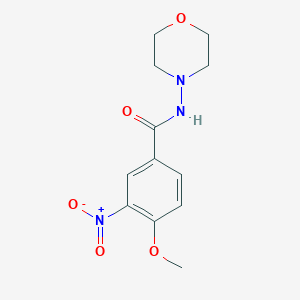
![4-ethyl-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-methyl-3-thiophenecarboxamide](/img/structure/B4179611.png)
![ethyl 2-{[(2-nitrophenyl)carbonyl]amino}-5-propylthiophene-3-carboxylate](/img/structure/B4179613.png)
